Home > Products > Screening Compounds P76619 > N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide
N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide -

N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4860414
CAS Number:
Molecular Formula: C20H25N3O7S2
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description:

SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. It exhibits high selectivity for B1 receptors over B2 receptors (500- to 1000-fold). In vitro, SSR240612 inhibits the binding of [3H]Lys0-des-Arg9-BK to human B1 receptors and antagonizes des-Arg9-BK-induced contractions in isolated tissues. In vivo studies demonstrated its efficacy in inhibiting des-Arg9-BK-induced paw edema, capsaicin-induced ear edema, and tissue destruction in various animal models.

Relevance:

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

Compound Description:

This series of compounds, specifically those containing the thieno-pyridine ring system (11a–n), were synthesized and evaluated for their antimicrobial activity. The synthetic approach involved a six-step process to build the amino oxazolidinone scaffold. The compounds showed promising antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. Notably, the acetyl derivative (11a), methane sulfonamide derivative (11c), and p-toluene sulfonamide derivative (11e) displayed good activity, while the di-(methane sulfonamide) derivative (11d) showed comparable activity to reference drugs.

Relevance:

3'-(4-(2''-(Piperidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide 3'-(4-(2''-(Pyrrolidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide 3'-(4-(2''-(Diethylamino)-ethoxy)-phenyl)-N-hydroxypropanamide 3'-(4-(2''-(Dimethylamino)-ethoxy)-phenyl)-N-hydroxypropanamide 3'-(4-(2''-(Isoindoline-1,3-dione)-ethoxy)

Compound Description:

These hydroxamate-based compounds are recognized for their potential anticancer activities. They are well-tolerated and have shown promise in treating various cancers, including cutaneous T-cell lymphoma, B-cell lymphomas, and both hematological and solid tumors. These hydroxamic acids act as potent histone deacetylase inhibitors (HDACi) with nanomolar to micromolar activity. SAHA (Suberoylanilide hydroxamic acid), a notable hydroxamate HDACi, is used to treat cutaneous T-cell lymphoma.

Relevance:

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description:

CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates the responses of these receptors by interacting with a novel allosteric site, distinct from the binding site of negative allosteric modulators like MPEP (2-methyl-6-(phenylethynyl)pyridine). Mutagenesis studies demonstrated that specific amino acid residues in transmembrane domains of mGluR1 and mGluR5 are crucial for CPPHA's activity, highlighting the specific interactions involved in allosteric modulation.

Relevance:

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Compound Description:

This series of compounds represents novel potential antipsychotic agents. The lead compound, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibited antipsychotic-like effects in behavioral animal tests without interacting with dopamine receptors, a characteristic distinct from clinically available antipsychotics. Structure-activity relationship studies identified optimal activity with methyl groups at the 1- and 3-positions of the pyrazole ring and a 3-chloro substituent on the phenyl ring. This class of compounds presents a unique approach to antipsychotic drug development with potential for reduced side effects.

Relevance:

[S-(R,R)]-N-[1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-[[4-[4-(trifluoromethoxy)-phenoxy]phenyl]sulfonyl]ethyl]-N-hydroxyformamide (ABT-518)

Compound Description:

ABT-518 is a novel matrix metalloproteinase inhibitor (MMPI). A tritium-labeled version of this compound, [3H]ABT-518, was synthesized for research purposes. The labeling process involved a seven-step synthesis, resulting in a radiochemical yield of 6.2% and a radiochemical purity of 99.4%. This labeled compound enables the study of ABT-518's pharmacokinetics and interactions with its target, matrix metalloproteinases, which are enzymes involved in tissue remodeling and various disease processes.

Properties

Product Name

N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[4-(diethylsulfamoyl)phenyl]acetamide

Molecular Formula

C20H25N3O7S2

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C20H25N3O7S2/c1-4-22(5-2)32(27,28)17-9-6-15(7-10-17)21-20(24)13-23(31(3,25)26)16-8-11-18-19(12-16)30-14-29-18/h6-12H,4-5,13-14H2,1-3H3,(H,21,24)

InChI Key

VISMOVFMPFPFOU-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.